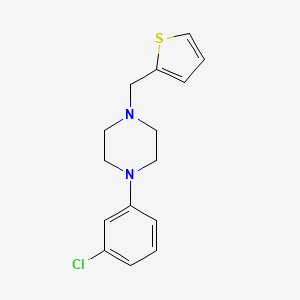![molecular formula C16H21N5O B5684696 3-methyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]-3-phenylpiperidine](/img/structure/B5684696.png)
3-methyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]-3-phenylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]-3-phenylpiperidine is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as MPTP and is a piperidine derivative.
作用機序
The mechanism of action of MPTP involves the conversion of the compound to MPP+ by the enzyme monoamine oxidase-B (MAO-B). MPP+ selectively damages dopaminergic neurons in the substantia nigra by inhibiting complex I of the electron transport chain. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in neuronal death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTP are primarily related to its ability to induce Parkinson's disease-like symptoms in animal models. These effects include the selective destruction of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This, in turn, leads to the development of symptoms such as tremors, rigidity, and bradykinesia.
実験室実験の利点と制限
The advantages of using MPTP in lab experiments include its ability to selectively damage dopaminergic neurons in the substantia nigra, providing a reliable model for studying Parkinson's disease. Additionally, the compound is relatively easy to synthesize and can be used in a variety of animal models.
The limitations of using MPTP in lab experiments include the fact that it is a neurotoxin and can be hazardous to handle. Additionally, the model only replicates some aspects of Parkinson's disease and may not accurately reflect the entire range of symptoms and pathophysiology seen in humans.
将来の方向性
There are several future directions for research involving MPTP. These include:
1. Identifying novel therapeutic targets for Parkinson's disease based on the mechanism of action of MPTP.
2. Investigating the role of oxidative stress in the development of Parkinson's disease using MPTP as a model.
3. Developing new animal models that more accurately replicate the pathophysiology of Parkinson's disease in humans.
4. Exploring the potential use of MPTP in the development of new drugs for the treatment of Parkinson's disease.
In conclusion, MPTP is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. The compound is primarily used as a tool to induce Parkinson's disease in animal models and has been extensively studied for its mechanism of action and biochemical and physiological effects. While there are advantages and limitations to using MPTP in lab experiments, there are several future directions for research involving this compound that could lead to new insights into Parkinson's disease and the development of new therapies.
合成法
The synthesis of MPTP involves the reaction of 1-phenylpiperidin-3-amine with 5-methyl-1H-tetrazole-1-acetic acid in the presence of a coupling reagent such as EDC or HATU. The reaction takes place in a suitable solvent such as DMF or DMSO at room temperature. The resulting product is then purified by column chromatography to obtain pure MPTP.
科学的研究の応用
MPTP is primarily used in scientific research as a tool to induce Parkinson's disease in animal models. The compound is converted to MPP+ in the brain, which selectively damages dopaminergic neurons in the substantia nigra. This leads to the development of symptoms similar to Parkinson's disease, such as tremors, rigidity, and bradykinesia.
特性
IUPAC Name |
1-(3-methyl-3-phenylpiperidin-1-yl)-2-(5-methyltetrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-13-17-18-19-21(13)11-15(22)20-10-6-9-16(2,12-20)14-7-4-3-5-8-14/h3-5,7-8H,6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTNYRSRWZMZGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CC(=O)N2CCCC(C2)(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-phenoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5684613.png)
![N-[4-(acetylamino)phenyl]-3-methylbenzamide](/img/structure/B5684627.png)
![5-nitro-8-[(1-phenyl-1H-tetrazol-5-yl)thio]quinoline](/img/structure/B5684638.png)
![4,4-difluoro-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]piperidine](/img/structure/B5684646.png)
![3-[(2-{1-[(4-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5684653.png)

![3-(2-fluorophenyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5684677.png)


![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(3-methylphenoxy)acetyl]-4-piperidinol](/img/structure/B5684690.png)
![3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylic acid](/img/structure/B5684694.png)
![(4aR*,7aS*)-N,N-dimethyl-4-(3-thienylcarbonyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5684710.png)

